Cas no 91-40-7 (Fenamic acid)

Fenamic acid structure
Fenamic acid structure
Productnaam:Fenamic acid
CAS-nummer:91-40-7
MF:C13H11NO2
MW:213.231943368912
MDL:MFCD00002421
CID:34600
PubChem ID:4386

Fenamic acid Chemische en fysische eigenschappen

Naam en identificatie

    • N-Phenylanthranilic acid
    • Diphenylamine-2-carboxylic acid
    • N-Phenyl 2-Aminobenzoic Acid
    • Benzoic acid, 2-(phenylamino)-
    • N-Phenyl o-aminobenzoic acid
    • 2-anilinobenzoic acid
    • DPC
    • 2-(Phenylamino)benzoic acid
    • Fenamic acid
    • Phenylanthranilic acid
    • 2-Carboxydiphenylamine
    • o-Anilinobenzoic acid
    • N-Phenyl-o-aminobenzoic acid
    • N-Phenyl-2-aminobenzoic acid
    • Anthranilic acid, N-phenyl-
    • 2-Phenylamino-benzoic acid
    • N-Phenylanthranilic
    • 952VN06WBB
    • ZWJINEZUA
    • NCGC00093536-04
    • CHEMBL23832
    • AKOS000118791
    • 2-phenylazanylbenzoic acid
    • KBio2_002302
    • FT-0631438
    • HMS3402H03
    • CBDivE_001949
    • HMS3373F04
    • MLS-0412242.P016
    • NCGC00014989-06
    • EINECS 202-066-8
    • diphenylamine carboxylate
    • NCGC00014989-02
    • NCGC00093536-02
    • PhenylanthranilsA currencyure
    • BCBcMAP01_000076
    • SY048561
    • NCGC00014989-07
    • ZWJINEZUASEZBH-UHFFFAOYSA-
    • HMS2232G15
    • SB78726
    • W-100309
    • F3145-3322
    • Z57127451
    • KBioSS_002304
    • AMY40863
    • BRN 1456607
    • N-PHENYLANTHRANILIC ACID [MI]
    • KBio3_000282
    • BIDD:GT0820
    • DPC cpd
    • Bio1_000122
    • DTXSID6059025
    • KBio2_004870
    • DS-14719
    • D03APP
    • SPECTRUM1505156
    • STK089446
    • Bio1_001100
    • NCGC00093536-06
    • LP00011
    • BB 0255314
    • ortho-anilinobenzoic acid
    • KBio2_007438
    • NCGC00093536-03
    • NSC-4273
    • KBio3_000281
    • N-phenylanthranilsyre
    • HMS1361H03
    • BRD-K80863915-001-02-9
    • EN300-18386
    • N-phenyl-ortho-aminobenzoic acid
    • phenyl anthranilic acid
    • NSC 215211
    • HY-W040265
    • 2-anilino-benzoic acid
    • SR-01000075342
    • KBioGR_002302
    • Bio1_000611
    • KBio2_000141
    • HMS1791H03
    • KBioGR_000141
    • o-(Phenylamino)benzoic acid
    • KBio2_002709
    • KBio3_002782
    • NSC-215211
    • SCHEMBL25828
    • A843855
    • D0873
    • CBiol_001836
    • Tox21_500011
    • N-Phenylanthranilic acid, 98%
    • N-Phenylanthranilic acid, technical, >=95% (T)
    • NCGC00014989-05
    • GTPL4182
    • EU-0100011
    • BBL008122
    • Phenyl anthranilic acid (all isomers)
    • NCGC00093536-01
    • Lopac0_000011
    • D70372
    • NCGC00014989-03
    • CHEBI:34756
    • s5517
    • AE-641/02494034
    • Oprea1_622264
    • IDI1_033891
    • MLS-0412242
    • Bio2_000621
    • NCGC00014989-01
    • InChI=1/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
    • SR-01000075342-1
    • SDCCGMLS-0412242.P028
    • AI3-08880
    • NSC215211
    • BSPBio_001421
    • Diphenylamine-2-carboxylic acid; DPC
    • KBioSS_000141
    • SMR001230825
    • SR-01000075342-2
    • n-phenyl anthranilic acid
    • NCGC00014989-04
    • NSC4273
    • CS-W021005
    • NCGC00093536-05
    • 91-40-7
    • BRD-K80863915-001-05-2
    • HMS3260C03
    • HMS1989H03
    • LS-20563
    • Lopac-144509
    • MFCD00002421
    • cMAP_000012
    • KBio2_005277
    • SDCCGSBI-0050000.P002
    • Diphenylaminecarboxylic acid-(2)
    • Oprea1_414882
    • NCGC00014989-12
    • NCGC00260696-01
    • N-phenyl-anthranilic acid
    • BDBM50337278
    • NCGC00014989-08
    • UNII-952VN06WBB
    • diphenylamine-2-carboxylate
    • Bio2_000141
    • Q498436
    • MLS002153472
    • CCG-204107
    • 2-(Phenylamino)benzoic acid (ACI)
    • Anthranilic acid, N-phenyl- (6CI, 7CI, 8CI)
    • DPC (chloride channel inhibitor)
    • NSC 4273
    • o-Carboxydiphenylamine
    • NS00007989
    • DB-057256
    • benzoic acid, 2-anilino-
    • MDL: MFCD00002421
    • Inchi: 1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
    • InChI-sleutel: ZWJINEZUASEZBH-UHFFFAOYSA-N
    • LACHT: O=C(C1C(NC2C=CC=CC=2)=CC=CC=1)O
    • BRN: 1456607

Berekende eigenschappen

  • Exacte massa: 213.07900
  • Monoisotopische massa: 213.078979
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 3
  • Complexiteit: 236
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.4
  • Aantal tautomers: 4
  • Topologisch pooloppervlak: 49.3
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • Kleur/vorm: White flake crystals.
  • Dichtheid: 1.1544 (rough estimate)
  • Smeltpunt: 182-185 °C (lit.)
  • Kookpunt: 353.22°C (rough estimate)
  • Vlampunt: 186.7°C
  • Brekindex: 1.5700 (estimate)
  • Waterverdelingscoëfficiënt: Insoluble
  • PSA: 49.33000
  • LogboekP: 3.20140
  • FEMA: 3470
  • Merck: 7273
  • Oplosbaarheid: Soluble in hot ethanol, slightly soluble in hot water, hot benzene and ether.

Fenamic acid Beveiligingsinformatie

  • Symbool: GHS07
  • Prompt:warning
  • Signaalwoord:Warning
  • Gevaarverklaring: H315,H319,H335
  • Waarschuwingsverklaring: P261,P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: S26-S36-S24/25
  • RTECS:CB3730000
  • Identificatie van gevaarlijk materiaal: Xi
  • Risicozinnen:R36/37/38
  • TSCA:Yes
  • Opslagvoorwaarde:Keep container closed when not in use. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • Gevaarklasse:IRRITANT

Fenamic acid Douanegegevens

  • HS-CODE:29224995
  • Douanegegevens:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Fenamic acid Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R096724-5g
Fenamic acid
91-40-7 98%
5g
¥34 2024-05-21
ChemScence
CS-W021005-500g
Fenamic acid
91-40-7 ≥98.0%
500g
$99.0 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010906-10g
Fenamic acid
91-40-7 95%
10g
¥46 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010906-100g
Fenamic acid
91-40-7 95%
100g
¥211 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N94890-500g
Fenamic acid
91-40-7
500g
¥626.0 2021-09-08
Enamine
EN300-18386-25.0g
2-(phenylamino)benzoic acid
91-40-7 95.0%
25.0g
$38.0 2025-03-21
abcr
AB118466-500 g
N-Phenylanthranilic acid, 99%; .
91-40-7 99%
500 g
€393.00 2023-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22330-1 mL * 10 mM (in DMSO)
Fenamic acid
91-40-7 99.61%
1 mL * 10 mM (in DMSO)
¥387.00 2022-04-26
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0873-25G
2-Anilinobenzoic Acid
91-40-7 >98.0%(T)(HPLC)
25g
¥230.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P105693-500g
Fenamic acid
91-40-7 AR,95%
500g
¥927.90 2023-09-01

Fenamic acid Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium chloride ,  (2E)-2-[Phenyl(phenylamino)methylene]-3(2H)-benzofuranone Solvents: tert-Butanol ;  1 min, rt; 10 min, 80 °C
Referentie
Design, Synthesis and Characterization of Aurone Based α,β-unsaturated Carbonyl-Amino Ligands and their Application in Microwave Assisted Suzuki, Heck and Buchwald Reactions
Khan, Danish ; et al, Asian Journal of Organic Chemistry, 2022, 11(1),

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Copper bromide (CuBr) Solvents: 1,2-Dichloroethane ;  3 - 5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ;  1 h, 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones
Saikia, Raktim Abha; et al, Journal of Organic Chemistry, 2023, 88(6), 3567-3581

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Dimethylformamide ;  8 h, 110 °C
Referentie
Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents
Hao, Xiangyong; et al, Bioorganic & Medicinal Chemistry, 2022, 55,

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: myo-Inositol ,  Copper ,  Tetrabutylammonium hydrogen sulfate Solvents: Water ;  24 h, 100 °C
Referentie
"On Water" promoted N-arylation reactions using Cu(0)/myo-inositol catalytic system
Zhou, Qifan; et al, Tetrahedron Letters, 2019, 60(29), 1938-1941

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide ,  Silver nitrate Solvents: Water ;  5 min, rt
1.2 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire
dos Santos Filho, Jose Mauricio; et al, Journal of Organometallic Chemistry, 2022, 979,

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Copper sulfate ;  1.5 min, 150 °C
Referentie
Fast synthesis of substituted N-phenylanthranilic acids using Ullmann condensation under microwave irradiation in dry media
Martin, Ana; et al, Synthetic Communications, 2006, 36(3), 271-277

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Copper ,  Cuprous iodide Solvents: Dimethylformamide ;  12 h, 120 °C
1.2 Reagents: Water ;  pH 3 - 4, 0 °C
1.3 Solvents: Ethyl acetate ;  10 min
Referentie
Syntheses and Evaluation of New Bisacridine Derivatives for Dual Binding of G-Quadruplex and i-Motif in Regulating Oncogene c-myc Expression
Kuang, Guotao; et al, Journal of Medicinal Chemistry, 2020, 63(17), 9136-9153

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Copper sulfate Solvents: Water ;  5 min, heated; 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
Microwave assisted synthesis of N-phenylanthranilic acids in water
Martin, Ana; et al, Journal of Chemical Research, 2005, (9), 561-563

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 1, rt
Referentie
Discovery of anthranilamides as a novel class of inhibitors of neurotropic alphavirus replication
Barraza, Scott J.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(7), 1569-1587

Synthetic Routes 10

Reactievoorwaarden
1.1 Solvents: Ethanol ,  Water ;  rt
1.2 Reagents: Potassium hydroxide ;  rt → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referentie
Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions.
Neukom, Joshua D.; et al, Organic Letters, 2011, 13(9), 2196-2199

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Water ;  2.5 h, reflux
Referentie
The synthesis and antimicrobial evaluation of some spiro-phthalidyl benzoxazinones
Ferraro, Caterina; et al, Heterocycles, 2012, 84(2), 1383-1389

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ;  100 °C
Referentie
Copper-Catalyzed Electrophilic Arylation of Isatoic Anhydride with Diaryliodonium Salts for Synthesis of N-Phenylated Isatoic Anhydrides
Wu, Xi-Xi; et al, Asian Journal of Organic Chemistry, 2022, 11(7),

Synthetic Routes 13

Reactievoorwaarden
Referentie
Product class 3: bromoarenes
Stanforth, S. P., Science of Synthesis, 2007, 31, 121-160

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Palladium (polymer-incarcerated) ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Ethanol ,  Toluene ,  Water ;  18 h, 90 °C
1.2 Reagents: Amberlite IR 120 Solvents: 1,4-Dioxane ,  Water ;  24 h, 90 °C
1.3 Reagents: Acetic acid
Referentie
Synthesis of Acridone Derivatives Using Polymer-Supported Palladium and Scandium Catalysts
Nishio, Ryo; et al, Journal of Combinatorial Chemistry, 2006, 8(4), 459-461

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Nitrobenzene ;  3 h, reflux
Referentie
Sensitive determination of thiols in wine samples by a stable isotope-coded derivatization reagent d0/d4-acridone-10-ethyl-N-maleimide coupled with high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry analysis
Lv, Zhengxian; et al, Journal of Chromatography A, 2017, 1491, 98-107

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Sodium nitrite Solvents: Chloroform
Referentie
A novel route for progenitors of carbazoles with a view to study larvicidal properties
Choudhury, B.; et al, Journal of the Indian Chemical Society, 1988, 65(12), 876-8

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Ethylene glycol ,  Potassium carbonate Catalysts: Copper, dichlorobis(pyridine)- Solvents: Ethylene glycol ;  20 min, 75 °C; 75 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
Regioselective copper-catalysed amination of halobenzoic acids using aromatic amines
Maradolla, Mohan Babu; et al, Journal of Chemical Research, 2007, (10), 587-589

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Cupric acetate ;  6 min, heated
Referentie
Microwave-assisted chemoselective copper-catalyzed amination of o-chloro and o-bromobenzoic acids using aromatic amines under solvent free conditions
Sarrafi, Yaghoub; et al, Chinese Chemical Letters, 2009, 20(7), 784-788

Synthetic Routes 19

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Catalysts: Bis(dibenzylideneacetone)palladium ,  Bis(1,1-dimethylethyl)[2′-(1-methylethoxy)[1,1′-binaphthalen]-2-yl]phosphine Solvents: tert-Butanol ;  20 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Chloroform ,  Water ;  pH 3
Referentie
Palladium-catalyzed coupling reaction of amino acids (esters) with aryl bromides and chlorides
Ma, Fangfang; et al, Tetrahedron, 2011, 67(48), 9405-9410

Synthetic Routes 20

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Copper Solvents: Nitrobenzene ;  5 h, 140 °C
Referentie
A new synthetic method of di-9-acridinyl derivatives of amines
Zhu, Yan-wu; et al, Hecheng Huaxue, 2002, 10(1), 65-67

Synthetic Routes 21

Reactievoorwaarden
1.1 Reagents: Sodium acetate Catalysts: Cupric acetate Solvents: Water ;  0.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, pH 2, rt
Referentie
A simple and environmentally friendly method for the synthesis of N-phenylanthranilic acid derivatives
Girisha, Hanakere R.; et al, Journal of Chemical Research, 2006, (5), 342-344

Synthetic Routes 22

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referentie
PhI(OAc)2-Mediated Intramolecular Oxidative Aryl-Aldehyde Csp2-Csp2Bond Formation: Metal-Free Synthesis of Acridone Derivatives
Zheng, Zisheng; et al, Journal of Organic Chemistry, 2014, 79(16), 7451-7458

Synthetic Routes 23

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  10 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones
Saikia, Raktim Abha; et al, Journal of Organic Chemistry, 2023, 88(6), 3567-3581

Fenamic acid Raw materials

Fenamic acid Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:91-40-7)Fenamic acid
A843855
Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):240.0